![molecular formula C21H26ClN5O2 B2839274 9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione CAS No. 876151-50-7](/img/structure/B2839274.png)
9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C21H26ClN5O2 and its molecular weight is 415.92. The purity is usually 95%.
BenchChem offers high-quality 9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione”, also known as “9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione”.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Its structural similarity to purine allows it to effectively bind to biological targets, disrupting the signals that stimulate the growth of malignant cells .
Antibacterial Applications
The compound exhibits significant antibacterial properties, making it a candidate for developing new antibiotics. Its unique structure allows it to interact with bacterial enzymes, inhibiting their function and preventing bacterial growth .
Anti-inflammatory Agents
Research has indicated that this compound can be used as an anti-inflammatory agent. It can modulate the body’s inflammatory response by interacting with specific pathways involved in inflammation, potentially leading to new treatments for inflammatory diseases .
Neuroprotective Effects
Studies have suggested that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and other neurotoxic factors, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Research
The compound’s ability to inhibit viral replication has been explored in antiviral research. Its interaction with viral enzymes can prevent the virus from replicating, offering potential for developing new antiviral drugs .
Cardiovascular Research
In cardiovascular research, this compound has been studied for its potential to protect the heart and blood vessels. It can modulate pathways involved in cardiovascular health, potentially leading to new treatments for heart disease and related conditions .
Antioxidant Properties
The compound has demonstrated antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This makes it a valuable candidate for developing treatments aimed at reducing oxidative damage in various diseases .
Drug Delivery Systems
Due to its unique chemical properties, this compound can be used in drug delivery systems. It can be engineered to deliver drugs more effectively to specific targets within the body, enhancing the efficacy and reducing the side effects of treatments .
Mechanism of Action
Target of Action
Similar compounds with indole and pyrimidine structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Compounds with similar structures, such as pyrimidopyrimidines, have been reported to exhibit a wide range of biological activities, including antiviral, antimicrobial, antitumor, and anti-inflammatory effects . These activities suggest that the compound may interact with its targets to modulate various cellular processes.
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may influence pathways related to inflammation, viral replication, microbial growth, and tumor progression .
Result of Action
Given the biological activities of similar compounds, it can be inferred that the compound may exert antiviral, antimicrobial, antitumor, and anti-inflammatory effects at the cellular level .
properties
IUPAC Name |
9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-4-5-6-11-25-19(28)17-18(24(3)21(25)29)23-20-26(12-14(2)13-27(17)20)16-9-7-15(22)8-10-16/h7-10,14H,4-6,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUANJADLWJYQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Cl)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.